molecular formula C22H28N10O B11933346 3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol

3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol

Cat. No.: B11933346
M. Wt: 448.5 g/mol
InChI Key: CNACSDYVLFCDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-901715 is a potent and selective inhibitor of adapter protein-2 associated kinase 1 (AAK1). It has an IC50 value of 3.3 nM, making it highly effective in inhibiting AAK1 . This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology.

Preparation Methods

The synthesis of BMS-901715 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrrolotriazine derivatives .

Chemical Reactions Analysis

BMS-901715 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-901715 has several scientific research applications:

    Neurology: It is used to study the role of AAK1 in neuronal signaling and synaptic vesicle recycling.

    Pharmacology: The compound is investigated for its potential therapeutic effects in treating neuropathic pain and other neurological disorders.

    Biology: Researchers use BMS-901715 to understand the molecular mechanisms of endocytosis and receptor-mediated endocytosis.

    Industry: The compound is utilized in the development of new drugs targeting AAK1

Mechanism of Action

BMS-901715 exerts its effects by selectively inhibiting AAK1, a kinase involved in clathrin-mediated endocytosis. AAK1 modulates the phosphorylation of clathrin-associated proteins, which are crucial for the formation of clathrin-coated vesicles. By inhibiting AAK1, BMS-901715 disrupts this process, affecting synaptic vesicle recycling and receptor-mediated endocytosis .

Comparison with Similar Compounds

BMS-901715 is unique due to its high selectivity and potency in inhibiting AAK1. Similar compounds include:

BMS-901715 stands out due to its high efficacy and specificity, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C22H28N10O

Molecular Weight

448.5 g/mol

IUPAC Name

3-[[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]amino]-5-(2-propan-2-yltetrazol-5-yl)phenol

InChI

InChI=1S/C22H28N10O/c1-14(2)32-28-21(27-29-32)16-9-18(11-19(33)10-16)26-22-20-15(3-8-31(20)25-13-24-22)12-30-6-4-17(23)5-7-30/h3,8-11,13-14,17,33H,4-7,12,23H2,1-2H3,(H,24,25,26)

InChI Key

CNACSDYVLFCDEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=CC(=C2)O)NC3=NC=NN4C3=C(C=C4)CN5CCC(CC5)N

Origin of Product

United States

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